2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes an isoxazole ring, an acetamido group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole coreThe final step involves the attachment of the benzamide group through an ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: It is being investigated for its therapeutic potential, including its role as a BRD4 inhibitor, which has implications in cancer therapy.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing it from interacting with acetylated histones. This disruption can lead to changes in gene expression and has potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Another BRD4 inhibitor with a similar isoxazole core.
2-(2-(4-(3,5-Dimethylisoxazol-4-yl)-1H-pyrazol-1-yl)acetamido)-N-ethylpropanamide: Shares structural similarities and also targets BRD4.
Uniqueness
What sets 2-((4-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a compound of significant interest in multiple fields.
Properties
IUPAC Name |
2-[4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-15(13(2)25-21-12)11-17(22)20-9-5-6-10-24-16-8-4-3-7-14(16)18(19)23/h3-4,7-8H,9-11H2,1-2H3,(H2,19,23)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKVVCDPKGOZCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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